The compound has a molecular formula of and a molecular weight of approximately 260.29 g/mol. It is cataloged under various identifiers, including the CAS number 24566-95-8 and the MDL number MFCD28369742 . The oxalate form of this compound is typically used to enhance its stability and solubility in biological systems.
The synthesis of 1-(3-Aminopropyl)azepan-2-one oxalate can be approached via several methods, often involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of 1-(3-Aminopropyl)azepan-2-one oxalate features a seven-membered azepane ring with an amine group on one side and a ketone functionality on another.
The compound's SMILES representation is NCCCN1CCCCCC1=O.O=C(O)C(=O)O
, indicating its structural complexity .
1-(3-Aminopropyl)azepan-2-one oxalate can participate in various chemical reactions due to its functional groups.
The mechanism of action for 1-(3-Aminopropyl)azepan-2-one oxalate is not fully elucidated but can be inferred based on its structure.
1-(3-Aminopropyl)azepan-2-one oxalate has potential applications in various fields:
Further research into this compound could lead to new therapeutic agents targeting specific diseases, particularly those involving autophagy dysregulation or cancer proliferation.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: